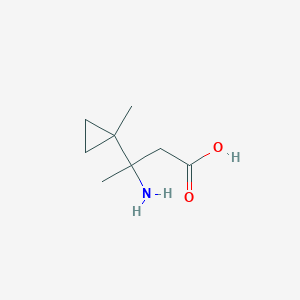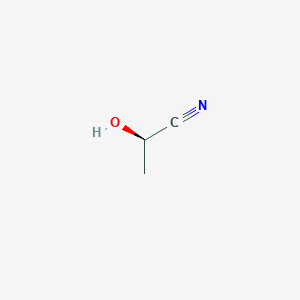
Dimethyl 2,5-diiodoterephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,5-diiodoterephthalate is an aromatic compound characterized by the presence of two iodine atoms attached to a terephthalate backbone
Preparation Methods
Dimethyl 2,5-diiodoterephthalate can be synthesized through several methods. One common approach involves the reaction of dimethyl terephthalate with iodine and a suitable oxidizing agent. The reaction typically occurs in the presence of a catalyst, such as potassium iodide, under reflux conditions in an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl 2,5-diiodoterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Coupling Reactions: It can participate in transition metal-catalyzed coupling reactions to form new carbon-carbon bonds, useful in the synthesis of complex organic molecules.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
Dimethyl 2,5-diiodoterephthalate has several scientific research applications:
Materials Science: It is used as a building block in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Flame Retardants: The compound is employed in the preparation of flame retardant materials due to its ability to form stable char layers during combustion.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which dimethyl 2,5-diiodoterephthalate exerts its effects depends on the specific application. In the context of flame retardants, the compound promotes the formation of a char layer, which acts as a barrier to heat and oxygen, thereby reducing flammability . In metal-organic frameworks, the iodine atoms facilitate halogen bonding, which stabilizes the structure and enhances sorption properties .
Comparison with Similar Compounds
Dimethyl 2,5-diiodoterephthalate can be compared with other halogenated terephthalates, such as:
Dimethyl 2,5-dibromoterephthalate: Similar in structure but with bromine atoms instead of iodine.
Dimethyl 2,5-dichloroterephthalate: Contains chlorine atoms and is used in different industrial applications due to its distinct chemical behavior.
This compound is unique due to the presence of iodine atoms, which confer specific reactivity and properties, making it valuable in specialized applications.
Properties
Molecular Formula |
C10H8I2O4 |
|---|---|
Molecular Weight |
445.98 g/mol |
IUPAC Name |
dimethyl 2,5-diiodobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8I2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 |
InChI Key |
YGKKMPPSWNTXJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1I)C(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


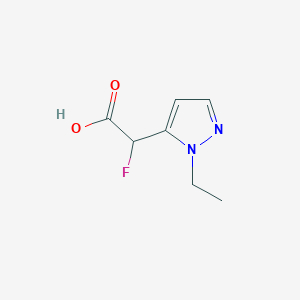

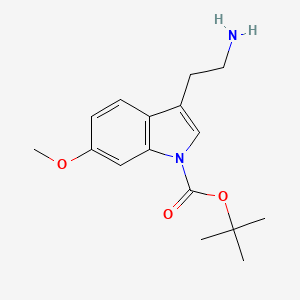

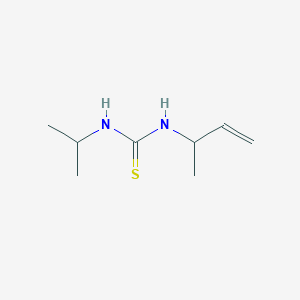
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)

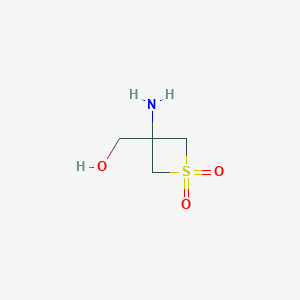
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
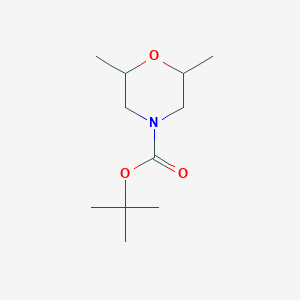
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
